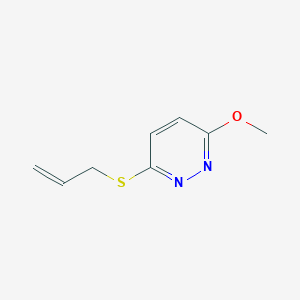
3-Methoxy-6-allylthiopyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-6-allylthiopyridazine is a useful research compound. Its molecular formula is C8H10N2OS and its molecular weight is 182.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmaceutical Applications
Anticancer Properties
3-Methoxy-6-allylthiopyridazine has demonstrated significant potential as an anticancer agent. Research indicates that derivatives of this compound exhibit hepatoprotective activities against carbon tetrachloride-induced liver damage in animal models, as well as chemopreventive effects on hepatocellular carcinoma cells . The allylthio group present in the compound is believed to play a critical role in its biological activity, similar to other organosulfur compounds derived from garlic.
Mechanism of Action
Studies have shown that this compound activates caspase pathways, which are crucial for programmed cell death (apoptosis) in cancer cells. This mechanism suggests its potential use in targeted cancer therapies. Additionally, it has been observed to inhibit cell invasion and migration in hepatocellular carcinoma models, further supporting its role in cancer prevention and treatment .
Synthesis and Quality Control
Synthesis Methods
The synthesis of this compound involves various chemical reactions, including the use of sodium methoxide and cuprous iodide as catalysts. Recent patents describe improved methods for synthesizing this compound with enhanced yields and purity levels, achieving conversion ratios up to 80% under optimized conditions .
Quality Control Techniques
A reliable detection method for identifying related substances during the synthesis of this compound has been developed. This method utilizes liquid chromatography to ensure the quality and safety of pharmaceutical intermediates, addressing the need for stringent quality control in drug development .
In Vivo Studies
In animal studies, various derivatives of this compound have shown promising results in terms of hepatoprotection and chemoprevention. For instance, specific derivatives were tested on mice exposed to aflatoxin B1, revealing their potential to mitigate liver toxicity and prevent tumor formation .
In Vitro Studies
In vitro assays have demonstrated that this compound inhibits the proliferation of cancer cells while promoting apoptosis. These findings highlight its potential utility as a therapeutic agent in oncology .
特性
CAS番号 |
231946-25-1 |
|---|---|
分子式 |
C8H10N2OS |
分子量 |
182.25 g/mol |
IUPAC名 |
3-methoxy-6-prop-2-enylsulfanylpyridazine |
InChI |
InChI=1S/C8H10N2OS/c1-3-6-12-8-5-4-7(11-2)9-10-8/h3-5H,1,6H2,2H3 |
InChIキー |
OEPUOEVWXSMRKM-UHFFFAOYSA-N |
正規SMILES |
COC1=NN=C(C=C1)SCC=C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













